Cas no 941271-13-2 (tert-Butyl 4-iodo-6-phenylpyridin-3-ylcarbamate)
tert-Butyl 4-iodo-6-phenylpyridin-3-ylcarbamate Chemical and Physical Properties
Names and Identifiers
-
- tert-Butyl 4-iodo-6-phenylpyridin-3-ylcarbamate
- 3-N-Boc-amino-4-iodo-6-phenylpyridine
- tert-butyl N-(4-iodo-6-phenylpyridin-3-yl)carbamate
- (4-iodo-6-phenylpyridin-3-yl)carbamic acid ter-butyl ester
- SCHEMBL5779819
- tert-butyl4-iodo-6-phenylpyridin-3-ylcarbamate
- FT-0741379
- SRMHVFZNJSVRCQ-UHFFFAOYSA-N
- DTXSID00679396
- AM20061631
- tert-Butyl (4-iodo-6-phenylpyridin-3-yl)carbamate
- A24334
- 941271-13-2
- AKOS015999839
- (4-iodo-6-phenylpyridin-3-yl)carbamic acid tert-butyl ester
-
- MDL: MFCD11053564
- Inchi: 1S/C16H17IN2O2/c1-16(2,3)21-15(20)19-14-10-18-13(9-12(14)17)11-7-5-4-6-8-11/h4-10H,1-3H3,(H,19,20)
- InChI Key: SRMHVFZNJSVRCQ-UHFFFAOYSA-N
- SMILES: IC1=CC(C2C=CC=CC=2)=NC=C1NC(=O)OC(C)(C)C
Computed Properties
- Exact Mass: 396.03300
- Monoisotopic Mass: 396.03348g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 21
- Rotatable Bond Count: 5
- Complexity: 351
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.7
- Topological Polar Surface Area: 51.2Ų
Experimental Properties
- PSA: 51.22000
- LogP: 4.77320
tert-Butyl 4-iodo-6-phenylpyridin-3-ylcarbamate Pricemore >>
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| Alichem | A029185533-1g |
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tert-Butyl 4-iodo-6-phenylpyridin-3-ylcarbamate Suppliers
tert-Butyl 4-iodo-6-phenylpyridin-3-ylcarbamate Related Literature
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Huifang Yang,Haoran Guo,Peidong Fan,Xinpan Li,Wenlu Ren,Rui Song Nanoscale, 2020,12, 7024-7034
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Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
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3. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
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Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
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James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
Additional information on tert-Butyl 4-iodo-6-phenylpyridin-3-ylcarbamate
Introduction to Tert-Butyl 4-iodo-6-phenylpyridin-3-ylcarbamate (CAS No. 941271-13-2)
Tert-butyl 4-iodo-6-phenylpyridin-3-ylcarbamate (CAS No. 941271-13-2) is a specialized organic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique structural and functional properties, serves as a valuable intermediate in the synthesis of various bioactive molecules. Its molecular structure, featuring a pyridine core substituted with an iodo group and a phenyl ring, coupled with a carbamate functional group, makes it particularly interesting for medicinal chemists and biologists exploring novel therapeutic agents.
The significance of tert-butyl 4-iodo-6-phenylpyridin-3-ylcarbamate lies in its versatility as a building block for more complex molecules. The presence of the iodo group at the 4-position of the pyridine ring provides a reactive handle for further functionalization through cross-coupling reactions, such as Suzuki-Miyaura or Stille couplings. These reactions are widely employed in the construction of biaryl structures, which are prevalent in many pharmacologically active compounds. Additionally, the carbamate moiety offers opportunities for further derivatization, allowing chemists to tailor the properties of the resulting molecules for specific biological activities.
In recent years, there has been a surge in research focused on developing small molecule inhibitors targeting protein-protein interactions (PPIs). Pyridine-based compounds have emerged as promising candidates due to their ability to modulate PPIs effectively. The structural features of tert-butyl 4-iodo-6-phenylpyridin-3-ylcarbamate, including its rigid pyridine core and the electron-withdrawing nature of the iodo group, make it an ideal scaffold for designing PPI modulators. For instance, studies have demonstrated that pyridine derivatives can interfere with the binding interfaces of target proteins, thereby disrupting their function and potentially leading to therapeutic benefits.
Moreover, the pharmaceutical industry has shown increasing interest in developing next-generation kinase inhibitors. Kinases are enzymes that play crucial roles in cell signaling pathways and are often implicated in various diseases, including cancer. The pyridine scaffold is well-known for its utility in kinase inhibition due to its ability to mimic ATP binding pockets. The iodo group in tert-butyl 4-iodo-6-phenylpyridin-3-ylcarbamate can be further modified to enhance binding affinity and selectivity towards specific kinases. This has led to several innovative drug candidates being developed based on similar structural motifs.
The synthetic route to tert-butyl 4-iodo-6-phenylpyridin-3-ylicarbamate involves multiple steps, each requiring careful optimization to ensure high yield and purity. Typically, the synthesis begins with the preparation of a halogenated pyridine derivative followed by functionalization at the desired positions using palladium-catalyzed cross-coupling reactions. The introduction of the carbamate group is achieved through nucleophilic substitution or condensation reactions with appropriate carbamate precursors. The use of protecting groups is often necessary to prevent unwanted side reactions and ensure regioselectivity.
In terms of applications, tert-butyl 4-iodo-6-phenylpyridin-3-ylicarbamate has found utility in both academic research and industrial drug development pipelines. Academic laboratories utilize this compound as a starting material for exploring novel chemical entities with potential therapeutic applications. Industrial settings employ it in large-scale synthesis for preclinical studies and clinical trials of new drugs. The compound's stability under various reaction conditions makes it suitable for both small-scale laboratory experiments and large-scale manufacturing processes.
The safety profile of tert-butyl 4-iodo-6-phenylpyridin-3-ylicarbamate is another critical aspect that merits attention. While it is not classified as a hazardous material under standard regulatory guidelines, proper handling procedures must be followed to minimize exposure risks. Personal protective equipment (PPE), such as gloves and lab coats, should be worn when handling this compound to prevent skin contact. Additionally, good laboratory practices (GLP) should be adhered to ensure safe storage and disposal.
The future prospects of tert-butyl 4-hydroxy-N-(4-hydroxyphenyl)benzamide are promising, given its potential applications in drug discovery and development. Ongoing research efforts are focused on expanding its utility by exploring new synthetic methodologies and investigating its biological activity against various disease targets. Collaborative efforts between academic institutions and pharmaceutical companies are likely to drive innovation in this area, leading to the discovery of novel therapeutics based on this versatile scaffold.
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